molecular formula C9H8N2O3 B1403419 Methyl 5-aza-2-oxindole-6-carboxylate CAS No. 1260386-69-3

Methyl 5-aza-2-oxindole-6-carboxylate

Cat. No. B1403419
M. Wt: 192.17 g/mol
InChI Key: URBPDQPTGVJARZ-UHFFFAOYSA-N
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Description

“Methyl 5-aza-2-oxindole-6-carboxylate” is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 . Its IUPAC name is methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 5-aza-2-oxindole-6-carboxylate” is 1S/C9H8N2O3/c1-14-9(13)5-2-7-6(10-4-5)3-8(12)11-7/h2-4,11-12H,1H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

DNA Methylation and Cellular Differentiation

Methyl 5-aza-2-oxindole-6-carboxylate, as part of the family of cytidine analogs like 5-azacytidine (5-aza-CR), plays a crucial role in influencing DNA methylation. Jones and Taylor (1980) found that 5-aza-CR induced significant changes in the differentiated state of cultured mouse embryo cells and inhibited the methylation of newly synthesized DNA. This suggests a potential application in studying cellular differentiation and DNA modification processes (Jones & Taylor, 1980).

Chemical Transformations and Synthesis

Irikawa et al. (1989) conducted a study on Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate, a compound closely related to Methyl 5-aza-2-oxindole-6-carboxylate, exploring its reaction with N-Bromosuccinimide. This research highlights the utility of these compounds in chemical synthesis, particularly in the formation of novel brominated compounds (Irikawa, Mutoh, Uehara, & Okumura, 1989).

Biological Activity and Anti-Inflammatory Applications

Ri-gang (2007) synthesized derivatives of 5-methyl-2-oxindole-1-carboxamide, related to Methyl 5-aza-2-oxindole-6-carboxylate, and assessed their anti-inflammatory activity. These compounds showed marked anti-inflammatory activity, suggesting potential therapeutic applications (Ri-gang, 2007).

Application in DNA Demethylation Studies

Jüttermann, Li, and Jaenisch (1994) explored the toxicity of 5-aza-2'-deoxycytidine, a similar analog, in mammalian cells, primarily mediated by the covalent trapping of DNA methyltransferase. This finding is significant for understanding the mechanisms of DNA demethylation and its applications in cancer therapy and genetic studies (Jüttermann, Li, & Jaenisch, 1994).

Chemopreventive Effects in Lung Cancer Models

Lantry et al. (1999) demonstrated that 5-aza-dC, a close derivative, exhibits chemopreventive effects in a primary mouse lung tumor model. This points to the potential application of Methyl 5-aza-2-oxindole-6-carboxylate and its derivatives in cancer prevention research, particularly in lung cancer (Lantry, Zhang, Crist, Wang, Kelloff, Lubet, & You, 1999).

Safety And Hazards

The safety data sheet for a similar compound, “Methyl indole-6-carboxylate”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-oxo-1,3-dihydropyrrolo[3,2-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)7-3-6-5(4-10-7)2-8(12)11-6/h3-4H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBPDQPTGVJARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2CC(=O)NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-aza-2-oxindole-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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